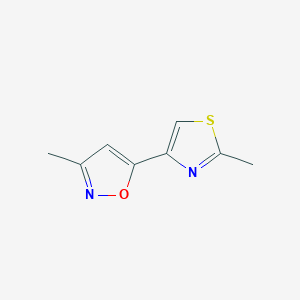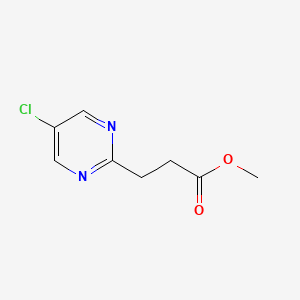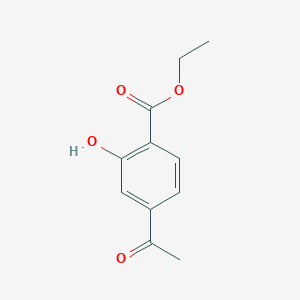![molecular formula C9H9BN2O4 B13662935 (3-(Methoxycarbonyl)pyrazolo[1,5-a]pyridin-5-yl)boronic acid](/img/structure/B13662935.png)
(3-(Methoxycarbonyl)pyrazolo[1,5-a]pyridin-5-yl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-(Methoxycarbonyl)pyrazolo[1,5-a]pyridin-5-yl)boronic acid is an organoboron compound that has garnered significant interest in the fields of organic synthesis and medicinal chemistry. This compound is characterized by the presence of a boronic acid group attached to a pyrazolo[1,5-a]pyridine ring system, which is further substituted with a methoxycarbonyl group. The unique structure of this compound makes it a valuable intermediate in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-(Methoxycarbonyl)pyrazolo[1,5-a]pyridin-5-yl)boronic acid typically involves the Miyaura borylation reaction. This reaction is a palladium-catalyzed cross-coupling process that introduces the boronic acid group into the pyrazolo[1,5-a]pyridine ring system. The reaction conditions generally include the use of a palladium catalyst, such as palladium acetate, in the presence of a base like potassium carbonate, and a boronic acid or boronate ester as the boron source. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the boronic acid group.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. These processes often utilize automated systems to precisely control reaction parameters, such as temperature, pressure, and reagent flow rates. The use of high-throughput screening techniques can also optimize reaction conditions and identify the most effective catalysts and reagents for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
(3-(Methoxycarbonyl)pyrazolo[1,5-a]pyridin-5-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced boron species.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura cross-coupling reaction, to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: The Suzuki-Miyaura reaction typically employs a palladium catalyst, a base like potassium carbonate, and an aryl halide as the coupling partner.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Boranes or other reduced boron species.
Substitution: Biaryl compounds or other carbon-carbon bonded products.
Applications De Recherche Scientifique
(3-(Methoxycarbonyl)pyrazolo[1,5-a]pyridin-5-yl)boronic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.
Biology: Employed in the development of boron-containing biomolecules for use in biological assays and imaging techniques.
Medicine: Investigated for its potential as a pharmacophore in the design of new drugs, particularly those targeting enzymes or receptors that interact with boronic acid groups.
Industry: Utilized in the production of advanced materials, such as boron-doped polymers and ceramics, which exhibit unique properties.
Mécanisme D'action
The mechanism by which (3-(Methoxycarbonyl)pyrazolo[1,5-a]pyridin-5-yl)boronic acid exerts its effects is largely dependent on its interaction with molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophilic groups, making it a valuable tool in enzyme inhibition and receptor binding studies. The pyrazolo[1,5-a]pyridine ring system can also interact with various biological targets, contributing to the compound’s overall activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyridine-3-boronic acid: Similar structure but lacks the pyrazolo ring and methoxycarbonyl group.
(3-Methoxycarbonyl)pyridine-5-boronic acid pinacol ester: Similar structure but with a pinacol ester group instead of the boronic acid group.
Uniqueness
(3-(Methoxycarbonyl)pyrazolo[1,5-a]pyridin-5-yl)boronic acid is unique due to the presence of both the pyrazolo[1,5-a]pyridine ring system and the methoxycarbonyl group, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C9H9BN2O4 |
|---|---|
Poids moléculaire |
219.99 g/mol |
Nom IUPAC |
(3-methoxycarbonylpyrazolo[1,5-a]pyridin-5-yl)boronic acid |
InChI |
InChI=1S/C9H9BN2O4/c1-16-9(13)7-5-11-12-3-2-6(10(14)15)4-8(7)12/h2-5,14-15H,1H3 |
Clé InChI |
XVKVUMPKTRUGBC-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC2=C(C=NN2C=C1)C(=O)OC)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![7-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine hydrobromide](/img/structure/B13662885.png)


![3-Bromo-5-chloro-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B13662905.png)


![4-Bromo-5-chloro-1H-pyrrolo[2,3-b]pyridine-2,3-dione](/img/structure/B13662927.png)
![1-Methoxy-4-[2-(methoxymethoxy)ethyl]benzene](/img/structure/B13662942.png)
